3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one
Description
3-[(4-Methoxyanilino)methylene]-2-benzofuran-1(3H)-one is a benzofuranone derivative featuring a methoxy-substituted aniline group at the 3-position. Its core structure consists of a benzofuranone ring (C₈H₅O₂) fused with a methylene-aniline moiety. The 4-methoxy group on the aniline fragment introduces electronic and steric effects that influence molecular packing and reactivity.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)iminomethyl]-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)17-10-15-13-4-2-3-5-14(13)16(18)20-15/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGKPRNNRQZMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one typically involves the condensation of 4-methoxyaniline with 2-benzofuran-1(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted benzofuran derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Crystallographic and Geometric Analysis
Key structural parameters for 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one analogs are summarized below:
- Dihedral Angles: The 3,4-dimethylanilino derivative exhibits a near-perpendicular dihedral angle (89.12°) between the benzofuranone and aniline rings, indicating minimal π-conjugation between the two fragments. This contrasts with planar configurations in oxazolone derivatives (e.g., 4-[(3-methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one), where delocalization is enhanced .
- Crystal Packing: The 3,4-dimethylanilino compound forms C(6) chains via N–H···O hydrogen bonds along the crystallographic a-axis, supplemented by π-π interactions (centroid-centroid distances: 3.62–3.81 Å) . Similar hydrogen-bonded chains are observed in 3-methoxyanilino oxazolone derivatives, though π-π interactions are weaker (centroid distance: 3.62 Å) .
Substituent Effects on Molecular Properties
- This may alter reactivity in condensation reactions or biological interactions.
- Steric Effects : Bulky substituents (e.g., 3,4-dimethyl) increase steric hindrance, affecting dihedral angles and packing efficiency. The 4-methoxy group, being less bulky, may allow tighter molecular packing.
Biological Activity
3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one is with a molecular weight of 267.28 g/mol. Its structure features a benzofuran core substituted with a methoxyaniline moiety, which is crucial for its biological activity.
Anticancer Properties
Research has indicated that 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23. The compound's mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation through modulation of key signaling pathways.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one | A549 | 1.48 | Induces apoptosis, inhibits cell cycle |
| Staurosporine | A549 | 1.52 | Protein kinase inhibition |
| 3-(morpholinomethyl)benzofuran | NCI-H23 | 0.49 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. This activity is particularly relevant in the context of increasing antibiotic resistance.
The biological activity of 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one is attributed to its ability to interact with specific molecular targets:
- Cell Cycle Regulation : It influences the progression of the cell cycle, particularly in cancer cells, leading to increased apoptosis.
- Enzyme Inhibition : The compound may inhibit enzymes involved in proliferation and survival pathways, contributing to its anticancer effects.
Comparative Studies
When compared to similar benzofuran derivatives, such as 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one and others with varying substitutions, the methoxy group in 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one enhances its solubility and bioavailability, potentially increasing its therapeutic efficacy.
Table 2: Comparison with Similar Compounds
| Compound | Substitution | Anticancer Activity (IC50) | Notes |
|---|---|---|---|
| 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one | Methoxy | 1.48 | High potency against A549 |
| 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one | Chloro | Higher IC50 | Less effective than methoxy derivative |
| 3-(bromophenyl)benzofuran | Bromo | Moderate | Lower activity compared to methoxy variant |
Case Studies
A notable study published in PubMed Central detailed the synthesis and biological assessment of various benzofuran derivatives, including those similar to 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one. The results indicated that compounds with methoxy substitutions exhibited enhanced antiproliferative activity when tested against NSCLC cell lines.
Study Highlights:
- Cell Cycle Analysis : The most active derivatives caused significant G0/G1 phase arrest in cancer cells.
- Apoptosis Assays : Flow cytometry revealed that treated cells showed increased annexin V positivity, indicating higher rates of apoptosis compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
